2,4-dichloro-6-[(1H-indazol-5-ylamino)methyl]phenol
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Overview
Description
2,4-Dichloro-6-[(1H-indazol-5-ylamino)methyl]phenol is a synthetic organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms at positions 2 and 4 on the phenol ring, and an indazole moiety attached via an aminomethyl linkage at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(1H-indazol-5-ylamino)methyl]phenol typically involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Attachment to the Phenol Ring: The indazole moiety is then attached to the phenol ring via an aminomethyl linkage. This step often involves the use of a suitable aminating agent and appropriate reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(1H-indazol-5-ylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The chlorine atoms on the phenol ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chlorine atoms can result in various substituted phenol derivatives.
Scientific Research Applications
2,4-Dichloro-6-[(1H-indazol-5-ylamino)methyl]phenol has several scientific research applications:
Medicinal Chemistry: The compound’s indazole moiety is of interest for its potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(1H-indazol-5-ylamino)methyl]phenol involves its interaction with specific molecular targets. The indazole moiety can bind to various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases involved in cell signaling pathways, which can lead to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-[(1H-indazol-5-ylimino)methyl]phenol: This compound is structurally similar but has an imino linkage instead of an amino linkage.
2,4-Dichloro-6-[(1H-indazol-5-yl)amino]phenol: This compound lacks the aminomethyl group, resulting in different chemical properties.
Uniqueness
2,4-Dichloro-6-[(1H-indazol-5-ylamino)methyl]phenol is unique due to its specific aminomethyl linkage, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H11Cl2N3O |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[(1H-indazol-5-ylamino)methyl]phenol |
InChI |
InChI=1S/C14H11Cl2N3O/c15-10-3-9(14(20)12(16)5-10)6-17-11-1-2-13-8(4-11)7-18-19-13/h1-5,7,17,20H,6H2,(H,18,19) |
InChI Key |
YHCQIYONYBVLAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O)C=NN2 |
Origin of Product |
United States |
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